6-O-sulfo-D-glucosamine

Description

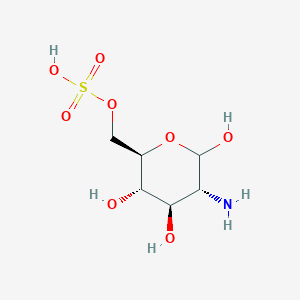

6-O-Sulfo-D-glucosamine (GlcN6S) is a sulfated derivative of D-glucosamine, characterized by a sulfate group esterified at the 6-hydroxyl position of the glucosamine backbone. Its molecular formula is C₆H₁₃NO₈S (average mass: 259.23 Da), and it plays a critical role in heparan sulfate (HS) biosynthesis . HS, a glycosaminoglycan (GAG), relies on 6-O-sulfation for modulating interactions with growth factors (e.g., FGFs) and extracellular matrix proteins . GlcN6S is enzymatically synthesized by 6-O-sulfotransferases (6-OSTs), which transfer sulfate groups to the C6 position of N-sulfated glucosamine residues in HS precursors .

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO8S/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDHILKWIRSIHB-IVMDWMLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Role of 6-OST Isoforms in Sulfation Specificity

| Parameter | Value | Source |

|---|---|---|

| Enzyme | 6-OST-1 or 6-OST-3 | |

| Substrate | GlcNS-containing oligosaccharide | |

| Buffer | 50 mM MES (pH 7.0) | |

| Detergent | 1% Triton X-100 | |

| Incubation Time | 12–24 hours | |

| Sulfation Donor | PAPS (2 equivalents) |

Sequential Enzymatic Modification with NDST and 6-OST

N-Sulfation as a Prerequisite for 6-O-Sulfation

NDST catalyzes the deacetylation and N-sulfation of GlcNAc residues, generating GlcNS motifs that serve as substrates for 6-OST. In a two-step process, NDST-2 first converts GlcNAc to GlcNS, followed by 6-OST-3-mediated 6-O-sulfation. This sequence ensures that 6-O-sulfo groups are introduced exclusively at N-sulfated sites, as demonstrated using synthetic heparosan polysaccharides.

Overcoming Substrate Limitations

While 6-OST isoforms primarily target GlcNS residues, GlcNAc residues can also undergo 6-O-sulfation under prolonged reaction conditions. For example, extending incubation times to 24 hours enables partial sulfation of GlcNAc in hexasaccharides, albeit with mixed products. This approach is less efficient than N-sulfation-dependent pathways but offers flexibility for synthesizing non-canonical HS structures.

Controlled Reaction Time for Partial Sulfation

Time-Dependent Sulfation Yields

Reaction time critically influences the degree of sulfation. In hexasaccharide substrates, a 12-hour incubation with 6-OST-1 achieves 68% tri-sulfated disaccharides (IdoUA2S-GlcNS6S), whereas extending to 24 hours increases yields to 72%. However, prolonged reactions risk non-specific sulfation at secondary sites, necessitating precise kinetic control.

Table 2: Sulfation Efficiency of 6-OST Isoforms

| Isoform | Substrate | Incubation Time | % Tri-Sulfated Product |

|---|---|---|---|

| 6-OST-1 | IdoUA2S-GlcNS | 12 h | 68.5% |

| 6-OST-3 | IdoUA2S-GlcNS | 12 h | 68.2% |

| 6-OST-1 | GlcNAc | 24 h | 22.4% |

Substrate Specificity and Structural Influences

Impact of Uronic Acid Epimerization

The epimerization of glucuronic acid (GlcUA) to iduronic acid (IdoUA) by C5-epimerase enhances 6-OST activity. 6-OST-1 sulfates IdoUA-GlcNS disaccharides 1.7-fold faster than GlcUA-GlcNS motifs due to conformational flexibility in IdoUA. This preference aligns with the abundance of IdoUA2S-GlcNS6S in heparin’s antithrombin-binding domain.

Steric Effects from Adjacent Sulfates

Proximal 2-O-sulfo groups on uronic acids sterically hinder 6-OST binding, reducing sulfation rates by 40%. Consequently, 6-O-sulfation is typically completed before 2-O-sulfation in heparin biosynthesis to avoid steric clashes.

Analytical Methods for Sulfation Verification

Chemical Reactions Analysis

Types of Reactions: 6-O-sulfo-D-glucosamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfo group to a hydroxyl group.

Substitution: The sulfo group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted glucosamine derivatives.

Scientific Research Applications

Biochemical Applications

1.1 Neuraminidase Inhibition

6-O-sulfo-D-glucosamine has been identified as a potential mimic of N-acetylneuraminic acid (Neu5Ac), which is crucial for inhibiting neuraminidase enzymes. A study demonstrated that 6-sulfo-beta-D-GlcNAc exhibited substantial activity in neuraminidase inhibition assays, suggesting its potential use in developing antiviral agents targeting influenza viruses .

1.2 Heparan Sulfate Modulation

The 6-O-sulfation at glucosamine residues plays a critical role in the biological functions of heparan sulfate (HS). It has been shown to influence cellular signaling pathways, particularly those mediated by fibroblast growth factors (FGFs). The presence of 6-O-sulfo groups facilitates the binding of HS to FGF receptors, thereby regulating key developmental processes . This has implications for tissue engineering and regenerative medicine.

Antimicrobial Applications

2.1 Antibacterial Activity

Recent research has highlighted the antimicrobial properties of 6-sulfo-6-deoxy-D-glucosamine derivatives. These compounds have been synthesized and tested against various bacterial strains, showing effective inhibition of Glucosamine-6-phosphate synthase (GlcN6P synthase), a critical enzyme in bacterial cell wall biosynthesis. For instance, GlcN6S demonstrated complete growth inhibition of Escherichia coli at concentrations as low as 20 mg/mL . This positions GlcN6S as a promising candidate for developing new antibacterial agents.

2.2 Antifungal Properties

In addition to antibacterial effects, derivatives of this compound have shown antifungal activity against pathogens like Candida albicans. The compounds acted as substrate analogs inhibiting key enzymes involved in the UDP-GlcNAc pathway, which is essential for fungal cell wall synthesis .

Medicinal Chemistry Applications

3.1 Anti-inflammatory Effects

Research indicates that 6-O-sulfated glucosamines may possess anti-inflammatory properties by modulating immune responses. Studies have shown that these compounds can inhibit signaling pathways related to inflammation, particularly in macrophages stimulated by lipopolysaccharides . This suggests potential therapeutic applications in treating inflammatory diseases.

3.2 Chondroprotective Effects

Glucosamine derivatives have been investigated for their protective effects on cartilage health, particularly in osteoarthritis (OA). They are believed to enhance the production of hyaluronic acid and other glycosaminoglycans (GAGs) that are vital for joint lubrication and cartilage integrity . This positions them as potential supplements for joint health.

Synthesis and Derivatives

The synthesis of this compound and its derivatives can be achieved through various chemical methods, including enzymatic sulfation processes that allow for controlled placement of sulfo groups on glucosamine residues . These synthetic strategies are crucial for developing specific analogs with tailored biological activities.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Biochemical | Neuraminidase inhibition | Effective mimic of Neu5Ac; potential antiviral |

| Microbiology | Antibacterial and antifungal agents | Inhibits GlcN6P synthase; effective against pathogens |

| Medicinal Chemistry | Anti-inflammatory and chondroprotective effects | Modulates immune response; enhances GAG production |

| Synthesis | Controlled sulfation methods | Enables targeted functionalization of glucosamines |

Mechanism of Action

The mechanism of action of 6-O-sulfo-D-glucosamine involves its interaction with specific enzymes and proteins. The compound acts as a substrate for 6-O-sulfotransferase, which catalyzes the transfer of a sulfo group to the glucosamine residue. This sulfation is crucial for the biological activity of glycosaminoglycans, influencing their interaction with growth factors, cytokines, and other proteins . The molecular targets include heparan sulfate proteoglycans, which play a role in cell signaling and regulation .

Comparison with Similar Compounds

2-N,6-O-Disulfo-D-Glucosamine (GlcN2S6S)

- Structure: Sulfation at both the 2-amino (N) and 6-hydroxyl (O) positions.

- Molecular Formula: C₆H₁₃NO₁₁S₂ (average mass: 339.29 Da) .

- Functional Role: Found in highly sulfated HS regions, GlcN2S6S enhances binding affinity for antithrombin III and fibroblast growth factor 2 (FGF-2) compared to monosulfated analogs .

- Key Difference : The additional 2-N-sulfate group increases negative charge density, enabling stronger electrostatic interactions with cationic protein domains .

D-Glucosamine-3-O-Sulfate (GlcN3S)

- Structure : Sulfation at the 3-hydroxyl position.

- Molecular Formula: C₆H₁₃NO₈S (CAS: 76330-20-6) .

- Functional Role : Rare in HS but critical for specific protein interactions, such as herpes simplex virus glycoprotein D binding .

- Key Difference : The 3-O-sulfate group creates a unique 3D conformation, distinct from the linear topology of 6-O-sulfated glucosamine .

D-Glucosamine-6-Phosphate (GlcN6P)

6-Desoxy-D-Glucosamine

- Structure : Lacks the 6-hydroxyl group entirely.

- Molecular Formula: C₆H₁₃NO₄ (average mass: 163.17 Da) .

- Functional Role : Used in synthetic glycochemistry to study steric effects of hydroxyl group removal .

Structural and Functional Comparison Table

Research Findings and Implications

Enzymatic Specificity

6-O-sulfation is catalyzed by 6-OST isoforms with distinct substrate preferences. For example, 6-OST-1 preferentially sulfates glucosamine residues adjacent to iduronic acid-2-O-sulfate (IdoA2S), while 6-OST-3 acts on non-reducing terminal glucosamine . In contrast, 3-O-sulfation requires a separate enzyme family (3-OSTs), highlighting the positional specificity of sulfotransferases .

Biological Activity

6-O-sulfo-D-glucosamine, a sulfated derivative of glucosamine, plays a significant role in various biological processes, particularly in the context of heparan sulfate (HS) biosynthesis and its associated physiological functions. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular pathways, and potential therapeutic applications.

1. Structure and Synthesis

This compound is characterized by the addition of a sulfo group at the 6-OH position of the glucosamine molecule. This modification is crucial for its biological activity, particularly in heparan sulfate chains, which are involved in numerous cellular interactions and signaling pathways.

1.1 Enzymatic Synthesis

The synthesis of this compound involves various sulfotransferases, specifically 6-O-sulfotransferases (6-OST), which catalyze the transfer of sulfate groups to the glucosamine residue. There are three isoforms of 6-OST in humans, each playing distinct roles in modifying heparan sulfate structures .

2. Biological Functions

The biological activity of this compound is multifaceted, influencing several key physiological processes:

2.1 Cell Signaling

6-O-sulfation is essential for fibroblast growth factor (FGF) signaling. It facilitates the formation of a ternary complex between FGF, heparan sulfate, and its receptor (FGFR), which is critical for initiating various signaling cascades that regulate cell proliferation and differentiation .

2.2 Anti-inflammatory Effects

Research indicates that heparin derivatives containing 6-O-sulfo groups exhibit anti-inflammatory properties by inhibiting the binding of selectins involved in leukocyte adhesion during inflammatory responses . This suggests potential therapeutic applications for conditions characterized by excessive inflammation.

2.3 Antimicrobial Activity

Recent studies have shown that derivatives of this compound possess antimicrobial properties against human pathogenic bacteria and fungi. These compounds target GlcN6P synthase, disrupting cell wall synthesis and leading to cell death .

3.1 Developmental Biology

Knockout studies in mice have demonstrated that the absence of 6-OST isoform 1 leads to severe developmental defects and embryonic lethality, highlighting its critical role in embryogenesis and tissue development .

3.2 Disease Associations

Dysfunction in 6-O-sulfation has been linked to various diseases, including rheumatoid arthritis and idiopathic hypogonadotropic hypogonadism. These associations underscore the importance of proper sulfation patterns for maintaining physiological balance .

4. Data Summary

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Cell Signaling | Facilitates FGF/HS/FGFR complex formation | Regulates cell growth and differentiation |

| Anti-inflammatory | Inhibits selectin binding | Potential treatment for inflammatory diseases |

| Antimicrobial | Targets GlcN6P synthase | Novel antimicrobial agents against pathogens |

| Developmental Role | Essential for embryonic development | Critical for normal growth and organogenesis |

| Disease Association | Linked to rheumatoid arthritis and hypogonadism | Insights into disease mechanisms |

5. Conclusion

The biological activity of this compound is integral to numerous physiological functions, particularly through its role in heparan sulfate biosynthesis and modification. Its involvement in cell signaling pathways, anti-inflammatory responses, and antimicrobial activity highlights its potential as a therapeutic target for various diseases. Further research into its mechanisms may provide deeper insights into its applications in medicine and biotechnology.

Q & A

Q. How can researchers resolve conflicting results in the compound’s binding affinity to Toll-like receptor 4 (TLR4)?

- Methodological Answer : Surface plasmon resonance (SPR) provides direct binding kinetics (). Ensure ligand immobilization at low density (< 100 RU) to avoid mass transport artifacts. Validate with competitive ELISA using TLR4 extracellular domain. If discrepancies persist, consider glycan microarray screening to assess off-target interactions with related receptors (e.g., TLR2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.